3-fluoro-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline
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Overview
Description
3-fluoro-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry . The presence of the fluorine atom and the imidazo[1,2-a]pyridine moiety in its structure makes it a compound of interest for various chemical and biological applications.
Preparation Methods
The synthesis of 3-fluoro-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline typically involves the functionalization of imidazo[1,2-a]pyridines. One common method is the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions usually involve heating the reactants in a microwave reactor, which accelerates the reaction and improves the yield.
Chemical Reactions Analysis
3-fluoro-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines.
Scientific Research Applications
3-fluoro-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
3-fluoro-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
3-fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid: This compound has a carboxylic acid group instead of an aniline group, which affects its reactivity and applications.
Diethyl (3-fluoro-8-methylimidazo[1,2-a]pyridin-2-yl)phosphonate: This compound contains a phosphonate group, making it useful in different chemical reactions and applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C15H14FN3 |
---|---|
Molecular Weight |
255.29 g/mol |
IUPAC Name |
3-fluoro-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline |
InChI |
InChI=1S/C15H14FN3/c1-11-4-3-7-19-10-14(18-15(11)19)9-17-13-6-2-5-12(16)8-13/h2-8,10,17H,9H2,1H3 |
InChI Key |
SSUCAOVFQNUXDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CNC3=CC(=CC=C3)F |
Origin of Product |
United States |
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